molecular formula C11H15NO3S B164968 2-(Ethylsulfinylmethyl)phenyl methylcarbamate CAS No. 53380-22-6

2-(Ethylsulfinylmethyl)phenyl methylcarbamate

Cat. No.: B164968
CAS No.: 53380-22-6
M. Wt: 241.31 g/mol
InChI Key: OMOLDRXZKFFGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylsulfinylmethyl)phenyl methylcarbamate, also known as ethiofencarb sulfoxide or croneton sulfoxide, belongs to the class of organic compounds known as phenyl methylcarbamates. These are aromatic compounds containing a methylcarbamic acid esterified with a phenyl group. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.

Mechanism of Action

Target of Action

Ethiofencarb Sulfoxide, also known as Croneton Sulfoxide or 2-(Ethylsulfinylmethyl)phenyl methylcarbamate, primarily targets the enzyme acetylcholinesterase (AChE) in the nervous system . AChE plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine, thereby terminating the signal transmission at the synapses.

Mode of Action

Ethiofencarb Sulfoxide, like other carbamate insecticides, inhibits the activity of AChE . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at the synapses. The excess acetylcholine continues to transmit nerve signals, causing overstimulation of the nerves. This overstimulation can lead to various symptoms of poisoning .

Biochemical Pathways

The major metabolic reactions of Ethiofencarb Sulfoxide involve demethylation and subsequent hydrolysis of the carbamate, as well as oxidations to form sulphoxides and sulphones . These reactions can affect various biochemical pathways, particularly those involving nerve signal transmission.

Pharmacokinetics

Ethiofencarb Sulfoxide is readily absorbed by the oral route and is rapidly eliminated thereafter . It is highly soluble in water and has a low volatility . The compound undergoes hydrolysis, producing a phenol and a carbamic acid derivative which breaks down further to CO2 .

Result of Action

The inhibition of AChE by Ethiofencarb Sulfoxide leads to an overstimulation of the nerves, causing symptoms of poisoning. These symptoms can include muscle weakness, blurred vision, and, in severe cases, respiratory failure . Carbamate pesticides like ethiofencarb sulfoxide are less dangerous to humans than organophosphorus pesticides because carbamylation of the enzyme is unstable, and the regeneration of ache is faster compared to a phosphorylated enzyme .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethiofencarb Sulfoxide. For instance, it has an atmospheric half-life of 16 hours . When exposed to soil, it is moderately mobile and remains within the ground . When dissolved in water, Ethiofencarb Sulfoxide is readily photodegraded by sunlight .

Properties

IUPAC Name

[2-(ethylsulfinylmethyl)phenyl] N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-3-16(14)8-9-6-4-5-7-10(9)15-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOLDRXZKFFGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)CC1=CC=CC=C1OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968032
Record name Ethiofencarb sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53380-22-6
Record name Ethiofencarb sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53380-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethiofencarb sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053380226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethiofencarb sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 2-((ethylsulfinyl)methyl)-, methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(Ethylsulfinylmethyl)phenyl methylcarbamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Ethylsulfinylmethyl)phenyl methylcarbamate
Reactant of Route 2
Reactant of Route 2
2-(Ethylsulfinylmethyl)phenyl methylcarbamate
Reactant of Route 3
Reactant of Route 3
2-(Ethylsulfinylmethyl)phenyl methylcarbamate
Reactant of Route 4
Reactant of Route 4
2-(Ethylsulfinylmethyl)phenyl methylcarbamate
Reactant of Route 5
2-(Ethylsulfinylmethyl)phenyl methylcarbamate
Reactant of Route 6
2-(Ethylsulfinylmethyl)phenyl methylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.